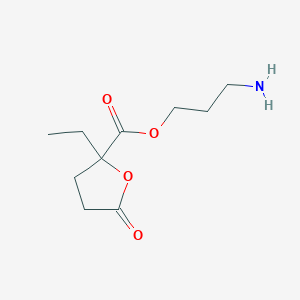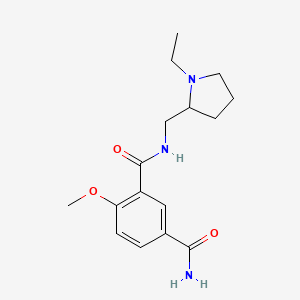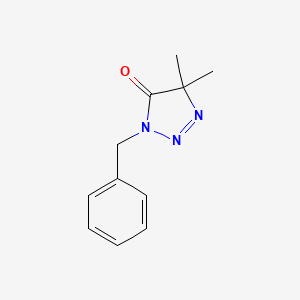
1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl azide with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base such as sodium ethoxide can yield the desired triazole compound. The reaction typically requires heating and may be carried out in a solvent like ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of safer and more cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The benzyl group or other substituents on the triazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce new functional groups onto the triazole ring.
Applications De Recherche Scientifique
1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-1,2,3-triazole: Lacks the 4,4-dimethyl substitution, which can affect its chemical and biological properties.
4,4-Dimethyl-1H-1,2,3-triazole: Lacks the benzyl group, leading to different reactivity and applications.
1-Benzyl-4-methyl-1H-1,2,3-triazole: Has only one methyl group, which may alter its steric and electronic characteristics.
Uniqueness: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one is unique due to the presence of both the benzyl and 4,4-dimethyl groups. These substituents can significantly influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88986-14-5 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-benzyl-5,5-dimethyltriazol-4-one |
InChI |
InChI=1S/C11H13N3O/c1-11(2)10(15)14(13-12-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
NFDRVRBAOFZLKH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(N=N1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
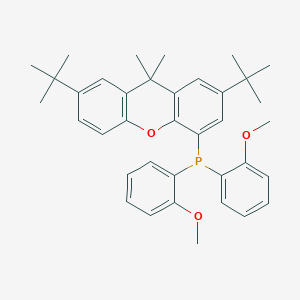
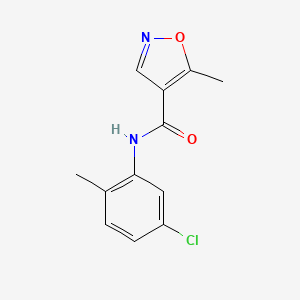
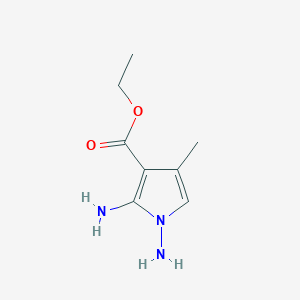
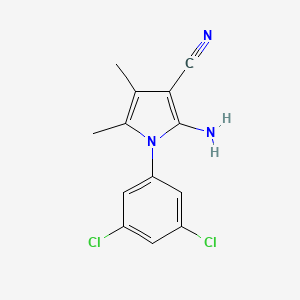
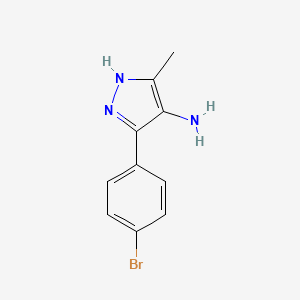
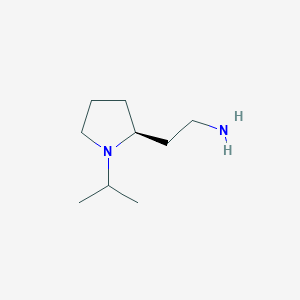
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
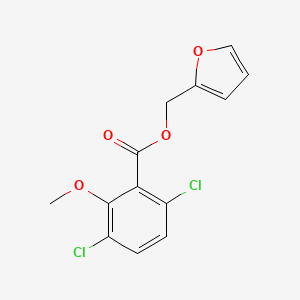
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)


